1-Propionylpyrrolidine-2-carboxylic acid

Description

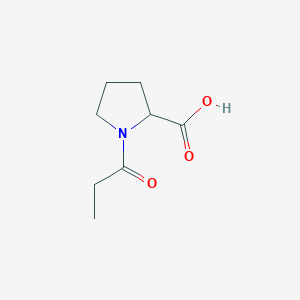

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOGFHQPAHSMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394307 | |

| Record name | 1-propionylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59785-64-7 | |

| Record name | 1-propionylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59785-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Propionylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Propionylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characteristics, and potential applications of N-acyl amino acid derivatives. Due to the limited availability of specific experimental data for this compound, information for the parent compound, D-proline, is provided for comparative purposes where necessary.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2R)-1-propanoylpyrrolidine-2-carboxylic acid or as 1-propionyl-D-proline, is a modified amino acid. The addition of a propionyl group to the nitrogen atom of the pyrrolidine ring significantly influences its conformational properties and potential biological activity.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-1-propanoylpyrrolidine-2-carboxylic acid | |

| Synonyms | 1-Propionyl-D-proline | |

| CAS Number | 59785-64-7 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | D-Proline (for comparison) | Source |

| Melting Point | Data not available | 221 °C (decomposes) | [2] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Soluble in water | |

| pKa | Data not available | 1.99 (carboxyl), 10.60 (amino) |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, a general method for the N-acylation of proline can be adapted for its synthesis. The following is a representative protocol based on standard acylation procedures.

General Protocol for the N-Acylation of D-Proline

This protocol describes a general procedure for the acylation of the secondary amine of proline using an acyl chloride.

Materials:

-

D-Proline

-

Propionyl chloride

-

A suitable base (e.g., triethylamine or sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve D-proline in the chosen solvent containing the base. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

-

Acylation: Cool the solution in an ice bath. Slowly add propionyl chloride dropwise to the stirred solution. The reaction is exothermic and maintaining a low temperature is important to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylic acid and separates it from any remaining basic components.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Logical Relationships and Workflows

The synthesis of this compound is a straightforward chemical transformation. The logical workflow for its preparation and subsequent analysis is depicted below.

References

Spectroscopic Profile of 1-Propionylpyrrolidine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Propionylpyrrolidine-2-carboxylic acid, a molecule of interest in various research and development domains. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a foundational resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: a pyrrolidine ring, a carboxylic acid, and a propionyl amide moiety.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, which is highly dependent on the solvent and concentration.[1][2][3][4]

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| H-2 (pyrrolidine) | ~4.5 | Doublet of Doublets |

| -N-CH₂- (pyrrolidine) | 3.2 - 3.6 | Multiplet |

| -CH₂-CH₂- (pyrrolidine) | 1.8 - 2.2 | Multiplet |

| -CO-CH₂- (propionyl) | ~2.4 | Quartet |

| -CH₃ (propionyl) | ~1.1 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide are expected to be the most downfield signals. Saturated aliphatic carbons of the pyrrolidine and propionyl groups will appear in the upfield region.[1][2][4]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 185 |

| -N-C O- | 170 - 175 |

| C -2 (pyrrolidine) | 58 - 62 |

| -N-C H₂- (pyrrolidine) | 45 - 50 |

| -C H₂-C H₂- (pyrrolidine) | 20 - 35 |

| -CO-C H₂- (propionyl) | 28 - 33 |

| -C H₃ (propionyl) | 8 - 12 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by the vibrational frequencies of the functional groups. The carboxylic acid O-H stretch will be a very broad band, a hallmark of this functional group due to hydrogen bonding.[5][6][7] The two carbonyl groups (acid and amide) will show strong absorption bands.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Amide) | 1630 - 1680 | Strong |

| C-N | 1180 - 1360 | Medium |

| C-O | 1210 - 1320 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) is expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the propionyl group, or parts of the pyrrolidine ring.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 172.10 | Molecular ion (positive mode) |

| [M-H]⁻ | 170.08 | Molecular ion (negative mode) |

| [M-COOH]⁺ | 126.10 | Loss of the carboxylic acid group |

| [M-C₃H₅O]⁺ | 114.06 | Loss of the propionyl group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrument and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[8][9][10] For carboxylic acids, DMSO-d₆ is often a good choice to observe the acidic proton. If any solid particles are present, filter the solution into the NMR tube.[9]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required compared to ¹H NMR.[10]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Procedure:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 0.5-5 µM) in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[12][13]

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.[12][14]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The instrument will detect the mass-to-charge ratios of the ions generated. For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [app.jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. echemi.com [echemi.com]

- 8. How To [chem.rochester.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. Rutgers_MS_Home [react.rutgers.edu]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide on the Potential Biological Role of 1-Propionylpyrrolidine-2-carboxylic acid

Disclaimer: Direct research on the biological role of 1-Propionylpyrrolidine-2-carboxylic acid is limited. This document extrapolates potential functions based on the known roles of its parent molecule, L-proline, and the broader class of N-acyl amino acids. The information presented should be considered a theoretical framework for future research.

Introduction

This compound is a derivative of the proteinogenic amino acid L-proline. Proline is unique among the 20 common amino acids due to its secondary amine, which forms a pyrrolidine ring.[1] This rigid structure confers distinct conformational properties to peptides and proteins.[1] The addition of a propionyl group to the nitrogen atom of the pyrrolidine ring, forming an N-acyl amino acid, has the potential to significantly alter its biological activity, transforming it from a structural component into a signaling molecule. N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles.[2][3][4]

The Foundational Role of L-Proline

To understand the potential biological significance of this compound, it is crucial to first consider the multifaceted roles of L-proline.[5][6]

Table 1: Summary of Key Biological Roles of L-Proline

| Biological Process | Description | Key Functions |

| Protein Structure | Proline's rigid ring structure disrupts alpha-helices and beta-sheets, often found in turns and loops of proteins. It is a major component of collagen.[1][7] | - Collagen synthesis and stability- Proper protein folding- Maintenance of connective tissue, joints, and tendons[1][7] |

| Metabolism & Energy | Proline can be catabolized to glutamate and subsequently to α-ketoglutarate, which enters the Krebs cycle for energy production. | - Cellular energy source- Precursor for the synthesis of other amino acids |

| Cell Signaling | Proline and its metabolites can act as signaling molecules, influencing cellular processes. | - Regulation of cell proliferation and differentiation- Modulation of redox status through the generation of reactive oxygen species (ROS) during its metabolism[6] |

| Stress Response | Proline acts as an osmoprotectant, helping cells to survive under osmotic stress. | - Protection against cellular damage from environmental stressors |

| Wound Healing | As a critical component of collagen, proline is essential for the repair of tissues.[8] | - Synthesis of new collagen fibers at the site of injury[8] |

| Immune Response | Proline is involved in immune responses and has antioxidant properties.[8] | - Protection of cells from oxidative damage |

Proline Metabolism: A Potential Target for Modulation

The metabolic pathway of proline is a tightly regulated process involving several key enzymes. The potential influence of N-acylation on this pathway is an area for future investigation.

N-Acyl Amino Acids: A Class of Signaling Lipids

The acylation of amino acids, such as the propionylation of proline, creates a class of molecules known as N-acyl amino acids (NAAAs). These are endogenous signaling molecules with a wide range of biological activities.[2][3][4] The fatty acid chain enhances the lipophilicity of the amino acid, enabling it to interact with cell membranes and lipid-binding proteins.

Table 2: General Functions of N-Acyl Amino Acids

| Functional Class | Examples | Potential Biological Roles |

| Neuromodulators | N-arachidonoyl-serine, N-arachidonoyl-glycine | - Neuroprotection- Analgesia- Regulation of synaptic transmission[9] |

| Anti-inflammatory | N-palmitoyl-ethanolamine (PEA) | - Reduction of inflammation and pain |

| Metabolic Regulators | N-oleoyl-ethanolamine (OEA) | - Regulation of appetite and body weight |

| Vasodilators | N-arachidonoyl-serine | - Regulation of blood pressure[9] |

Hypothesized Biological Role of this compound

Given the lack of direct experimental data, the biological role of this compound can be hypothesized based on the principles of N-acylation and the known functions of proline.

-

Cell Signaling: The addition of the propionyl group likely increases the lipophilicity of proline, potentially enabling it to cross cell membranes more readily and interact with intracellular signaling pathways. It could act as a ligand for G-protein coupled receptors (GPCRs) or other receptors, similar to other NAAAs.

-

Modulation of Proline Metabolism: this compound could potentially inhibit or modulate the enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) or P5C synthase. This could alter cellular proline concentrations and impact processes that are dependent on proline availability.

-

Neuroactivity: Given that proline has neuromodulatory effects and many NAAAs are neuroactive, this compound could potentially have effects on the central nervous system. Its ability to cross the blood-brain barrier would be a key determinant of such activity.

-

Antimicrobial Activity: Some studies have shown that pyrrolidone derivatives can exhibit antimicrobial properties.[10][11] It is plausible that this compound could have similar activities.

Experimental Protocols for Future Investigation

To elucidate the biological role of this compound, a systematic experimental approach is required.

1. In Vitro Receptor Screening:

-

Objective: To identify potential receptor targets.

-

Methodology: Screen a library of known receptors, particularly GPCRs, with this compound to identify any binding interactions. This can be done using radioligand binding assays or functional assays that measure downstream signaling events (e.g., cAMP or calcium mobilization).

2. Cellular Assays:

-

Objective: To assess the effect on cell viability, proliferation, and signaling.

-

Methodology: Treat various cell lines (e.g., neuronal cells, immune cells, cancer cells) with this compound and measure changes in cell viability (MTT assay), proliferation (BrdU incorporation), and activation of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using techniques like Western blotting or reporter gene assays.

3. Enzyme Inhibition Assays:

-

Objective: To determine if the compound modulates proline metabolic enzymes.

-

Methodology: Purify or obtain commercially available proline dehydrogenase (PRODH) and P5C synthase. Conduct enzyme kinetics studies in the presence of varying concentrations of this compound to determine if it acts as an inhibitor or activator.

4. In Vivo Studies:

-

Objective: To evaluate the physiological effects in a whole organism.

-

Methodology: Administer this compound to animal models (e.g., mice or rats) and observe for behavioral changes, effects on metabolic parameters (e.g., blood glucose, lipids), and potential anti-inflammatory or analgesic effects in relevant disease models.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for an N-acyl amino acid like this compound, based on the known mechanisms of other NAAAs.

References

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acylamides - Wikipedia [en.wikipedia.org]

- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 6. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

1-Propionylpyrrolidine-2-carboxylic Acid: A Review of Current Knowledge and Future Research Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propionylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, is a compound of interest within the broader class of proline analogues. Despite its availability as a research chemical, detailed studies elucidating its specific mechanism of action are notably absent in publicly available scientific literature. This technical guide synthesizes the current understanding of this molecule, drawing from information on its chemical properties and the well-established biological roles of its parent compound, proline, and related derivatives. This document aims to provide a foundational resource for researchers and professionals in drug development by summarizing existing data, highlighting significant knowledge gaps, and proposing avenues for future investigation into its pharmacological effects.

Introduction

Proline and its derivatives are crucial in a multitude of biological processes. The unique cyclic structure of the proline ring imparts significant conformational rigidity, influencing protein folding and stability.[1] Proline metabolism is also deeply integrated with cellular signaling, stress response, and energy production.[2] Modifications to the proline structure, such as the N-acylation seen in this compound, can significantly alter its physicochemical properties and biological activity. While the propionyl modification is a subject of interest in medicinal chemistry, its specific impact on the biological function of the proline scaffold is not well-documented.

Chemical and Physical Properties

A comprehensive understanding of a compound's mechanism of action begins with its fundamental chemical and physical characteristics. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [3] |

| Molecular Weight | 171.19 g/mol | [3] |

| CAS Number | 59785-64-7 | [3] |

| Classification | Proline derivative, N-acyl amino acid | [3] |

The structure of this compound is characterized by a pyrrolidine ring, a carboxylic acid group at the 2-position, and a propionyl group attached to the nitrogen atom.

Putative Mechanism of Action: An Extrapolation from Related Compounds

Direct experimental evidence detailing the mechanism of action of this compound is currently unavailable. However, based on general principles of pharmacology and the known activities of related molecules, several hypotheses can be formulated. It is generally proposed that the compound may interact with specific molecular targets, potentially acting as a substrate or inhibitor for certain enzymes, thereby affecting metabolic pathways.[3]

Given its structural similarity to proline, it is plausible that this compound could interfere with proline-dependent biological processes. Proline metabolism is integral to cellular functions such as redox balance and ATP production.[4] Therefore, this compound could potentially modulate enzymes involved in proline biosynthesis or catabolism.

Furthermore, proline-rich motifs are critical for protein-protein interactions, which are fundamental to signal transduction.[1] The N-propionyl group could influence the binding of the pyrrolidine ring to proline-recognizing domains, thereby modulating cellular signaling pathways.

Experimental Protocols: A Call for Future Research

The lack of published studies on the mechanism of action of this compound necessitates the design and execution of foundational experiments. Below are suggested protocols for initial investigations.

4.1. Enzyme Inhibition Assays

-

Objective: To determine if this compound inhibits key enzymes in proline metabolism, such as proline dehydrogenase (PRODH) or Δ1-pyrroline-5-carboxylate synthetase (P5CS).

-

Methodology:

-

Recombinant human PRODH and P5CS would be expressed and purified.

-

Enzyme activity would be measured using established spectrophotometric or fluorometric assays.

-

A dose-response curve would be generated by incubating the enzymes with varying concentrations of this compound.

-

IC₅₀ values would be calculated to quantify the inhibitory potency.

-

4.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To identify potential intracellular protein targets of this compound.

-

Methodology:

-

Intact cells would be treated with the compound or a vehicle control.

-

The cells would be heated to various temperatures, causing protein denaturation and aggregation.

-

The remaining soluble proteins at each temperature would be analyzed by SDS-PAGE and Western blotting or by mass spectrometry.

-

A shift in the melting temperature of a protein in the presence of the compound would indicate a direct binding interaction.

-

4.3. Global Metabolomic Profiling

-

Objective: To assess the impact of this compound on cellular metabolism.

-

Methodology:

-

Cultured cells would be treated with the compound for a defined period.

-

Cellular metabolites would be extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS).

-

Changes in the levels of metabolites in proline-related and other pathways would be quantified to reveal the compound's metabolic effects.

-

Conclusion and Future Directions

This compound represents a molecule with unexplored biological potential. While its precise mechanism of action remains to be elucidated, its structural relationship to proline suggests a number of plausible avenues for investigation. The immediate future for research on this compound should focus on systematic screening to identify its molecular targets and characterize its effects on cellular pathways. The experimental approaches outlined in this guide provide a starting point for such investigations. A thorough understanding of its mechanism of action is a prerequisite for any potential therapeutic development. The scientific community is encouraged to undertake these foundational studies to unlock the potential of this and other N-acyl proline derivatives.

References

- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 59785-64-7 | Benchchem [benchchem.com]

- 4. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

A Technical Guide to the Stereochemistry of 1-Propionylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propionylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, possesses a chiral center at the C-2 position of the pyrrolidine ring, leading to the existence of (S) and (R) enantiomers. The stereochemistry of this compound is of significant interest in medicinal chemistry and drug development, as the biological activity of chiral molecules is often enantiomer-dependent. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiral separation, and conformational analysis. Detailed experimental protocols and quantitative data for the enantiomers are presented to aid researchers in their scientific endeavors.

Introduction to the Stereochemistry

This compound, also known as N-propionylproline, is a chiral molecule due to the asymmetric carbon atom at the 2-position of the pyrrolidine ring. This gives rise to two enantiomers: (2S)-1-propionylpyrrolidine-2-carboxylic acid (L-form) and (2R)-1-propionylpyrrolidine-2-carboxylic acid (D-form). The rigid five-membered ring structure of the proline core restricts conformational freedom, and the N-propionyl group further influences the molecule's three-dimensional structure and potential for intermolecular interactions.

The orientation of the carboxylic acid group and the propionyl group relative to the pyrrolidine ring is crucial for the molecule's interaction with biological targets. The cis and trans conformations of the amide bond between the propionyl group and the nitrogen atom are a key feature of N-acylproline derivatives, with the trans conformation generally being more stable.[1]

Synthesis of Enantiomerically Enriched this compound

The synthesis of enantiomerically pure or enriched this compound can be achieved through two primary strategies: stereoselective synthesis starting from a chiral precursor or chiral resolution of a racemic mixture.

Stereoselective Synthesis

A common approach to stereoselective synthesis involves the acylation of the corresponding enantiomer of proline (L-proline or D-proline) with propionyl chloride or propionic anhydride.

Experimental Protocol: Synthesis of (S)-1-Propionylpyrrolidine-2-carboxylic Acid

-

Materials: L-proline, propionyl chloride, sodium hydroxide, diethyl ether, hydrochloric acid.

-

Procedure:

-

Dissolve L-proline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2 with 2 M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

A similar procedure can be followed using D-proline to synthesize (R)-1-propionylpyrrolidine-2-carboxylic acid. An enzymatic approach has also been reported for the synthesis of N-propionyl-L-proline from L-proline and sodium propionate using an N-acyl-L-proline acylase.[2]

Chiral Resolution of Racemic this compound

Racemic this compound can be synthesized from racemic proline. The resulting mixture of enantiomers can then be separated using chiral resolution techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of N-acyl amino acids.[3]

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or similar column, is recommended.[3]

-

Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) is typically used for normal-phase chromatography. For the separation of proline derivatives, a mobile phase composition of hexane, ethanol, and 0.1% TFA has been shown to be effective.[3][4]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.

-

Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.

-

Temperature: The column temperature can be varied to optimize the separation.

Quantitative Data of Enantiomers

While specific quantitative data for the individual enantiomers of this compound are not widely reported, data from closely related compounds can provide valuable estimates.

| Property | (S)-Enantiomer (L-form) | (R)-Enantiomer (D-form) | Reference Compound |

| Specific Rotation [α]D | Expected to be negative | Expected to be positive | N-acetyl-L-proline: -86° (c=1, EtOH)[5] |

| Melting Point (°C) | Not reported | Not reported | L-Proline: 221 °C (dec.)[6] |

| HPLC Retention Time | Enantiomer-specific | Enantiomer-specific | Dependent on chiral column and conditions |

Note: The specific rotation of the propionyl derivative may differ from the acetyl derivative due to the change in the acyl group. The specific rotation for L-proline is approximately -85° and for D-proline is approximately +85° in water.[7][8]

Conformational Analysis

The conformation of this compound is influenced by the puckering of the pyrrolidine ring and the cis/trans isomerization of the amide bond. X-ray crystal structure analysis of N-propionylproline has shown that the molecule can adopt a Cγ-exo (Cγ-endo) conformation.[1] NMR spectroscopy is a powerful tool for studying the conformational dynamics in solution, as the cis and trans isomers are often observable as distinct species.[9]

Visualizations

Stereoisomers of this compound

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Workflow for Chiral HPLC Resolution

Caption: A typical workflow for the chiral resolution of enantiomers using HPLC.

Conclusion

The stereochemistry of this compound is a critical aspect for its application in research and development. Understanding the synthesis of its enantiomers, methods for their separation, and their conformational properties is essential for elucidating structure-activity relationships. While specific quantitative data for this compound is limited, this guide provides a solid foundation based on established principles and data from closely related analogs, enabling researchers to design and execute experiments with a greater understanding of its stereochemical behavior.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Proline EMPROVE EXPERT Ph Eur,JP,USP 147-85-3 [sigmaaldrich.com]

- 8. D-Proline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Propionylpyrrolidine-2-carboxylic acid physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionylpyrrolidine-2-carboxylic acid, also known as 1-propionyl-D-proline, is a derivative of the amino acid D-proline. As a member of the N-acyl amino acid family, it is of interest to researchers in fields such as medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside relevant experimental context.

Chemical and Physical Properties

Precise experimental data for this compound is limited in publicly available literature. The following table summarizes key identifiers and some predicted physical properties.

| Property | Value | Source |

| CAS Number | 59785-64-7 | [1][2] |

| Molecular Formula | C₈H₁₃NO₃ | [1][2] |

| Molecular Weight | 171.19 g/mol | [1] |

| IUPAC Name | (2R)-1-propanoylpyrrolidine-2-carboxylic acid | |

| Predicted Boiling Point | 371.3 °C at 760 mmHg | [2] |

| Predicted Density | 1.224 g/cm³ | [2] |

| Predicted Flash Point | 178.3 °C | [2] |

| Predicted Refractive Index | 1.512 | [2] |

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.[3] The C-O stretch is typically observed in the 1320-1210 cm⁻¹ region.[3] For an N-acyl derivative, the amide carbonyl absorption would also be present, typically in the range of 1680-1630 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the carboxylic acid proton is highly deshielded and typically appears as a broad singlet between 10 and 13 ppm.[4] Protons on the carbon alpha to the carbonyl group of a carboxylic acid derivative generally resonate in the 2.0-3.0 ppm region.[5] In ¹³C NMR, the carbonyl carbon of a carboxylic acid is characteristically found in the 160-180 ppm range.[4]

Mass Spectrometry

The mass spectrum of a carboxylic acid derivative would be expected to show a molecular ion peak, although it may be weak. A common fragmentation pattern for carboxylic acids involves the loss of the carboxyl group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, a general approach would involve the acylation of D-proline. A patent describes the synthesis of N-acyl-L-proline derivatives, which could be adapted for the D-enantiomer. The process involves the reaction of L-proline with the corresponding carboxylic acid in a buffered solution, catalyzed by a specific N-acyl-L-proline acylase.[6] Another patent details a general method for synthesizing D-proline, which could then be used as a starting material for acylation.[7]

A plausible synthetic route is outlined in the workflow below.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound are not available in the current literature. However, research on related N-acyl amino acids provides some context. N-acyl amino acids are a class of signaling lipids with diverse biological functions.[8] For instance, the tripeptide N-acetyl proline-glycine-proline (ac-PGP) is a chemoattractant that acts on the CXCR2 receptor, playing a role in inflammation and neurodegeneration.[9] It is plausible that other N-acyl proline derivatives could interact with various cellular targets.

The metabolism of propionyl-CoA, a key intermediate in cellular metabolism, is linked to the catabolism of certain amino acids.[10][11][12] While this is distinct from the direct activity of this compound, it highlights the broader biological relevance of propionyl groups in amino acid metabolism.

A proposed signaling pathway for proline-induced toxicity in plants involves the activation of Ca²⁺ influx and the generation of reactive oxygen species (ROS) via NADPH oxidase.[13] It is important to note that this is a general pathway for proline and not specific to its N-acyl derivatives.

The following diagram illustrates a generalized signaling concept for N-acyl amino acids based on known interactions of similar molecules.

Conclusion

This compound is a compound for which basic chemical identifiers are known, but comprehensive experimental data on its physical, chemical, and biological properties are lacking in the public domain. The information provided in this guide, based on the properties of related compounds, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully characterize this molecule and to explore its potential applications in drug development and other scientific disciplines.

References

- 1. bondchemistry.com [bondchemistry.com]

- 2. echemi.com [echemi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]

- 7. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. Amino acid metabolism in patients with propionic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1-Propionylpyrrolidine-2-carboxylic Acid: An Overview of a Proline Derivative with Undetermined Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionylpyrrolidine-2-carboxylic acid, a synthetic derivative of the amino acid proline, is a molecule of interest within chemical synthesis and drug discovery. Its structural similarity to proline, a crucial component of many biological processes, suggests potential for biological activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific therapeutic applications. While derivatives of pyrrolidine-2-carboxylic acid have shown promise in various therapeutic areas, including as antimicrobial and neuroprotective agents, specific data for the 1-propionyl substituted compound is not available.

This technical guide aims to provide a thorough overview of the current, albeit limited, state of knowledge regarding this compound. Due to the absence of dedicated preclinical or clinical studies, this document will focus on the foundational aspects of the molecule and the broader context of related compounds, highlighting the significant opportunities for future research.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 1-propanoylpyrrolidine-2-carboxylic acid |

| Synonyms | N-Propionylproline, 1-Propionyl-L-proline, 1-Propionyl-D-proline |

| CAS Number | 59785-64-7 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Structure | A pyrrolidine ring with a propionyl group attached to the nitrogen atom and a carboxylic acid group at position 2. |

Potential Therapeutic Applications: A Landscape of Possibilities

While no direct evidence supports specific therapeutic uses for this compound, the activities of related proline and pyrrolidine derivatives offer a rationale for its investigation in several areas.

Antimicrobial Activity

Derivatives of pyrrolidine-2-carboxylic acid have been explored for their potential as antimicrobial agents. The core pyrrolidine scaffold can be modified to interact with various bacterial targets. The addition of a propionyl group could influence the lipophilicity and steric properties of the molecule, potentially affecting its ability to penetrate bacterial cell membranes or interact with intracellular targets. Further research is required to determine if this compound exhibits any meaningful activity against clinically relevant pathogens.

Neuroprotective Effects

Proline and its metabolites play complex roles in the central nervous system. Alterations in proline metabolism have been linked to neurological disorders. The potential for N-acylated proline derivatives to modulate neuronal function is an area of active investigation. The propionyl moiety could influence the molecule's ability to cross the blood-brain barrier and interact with neuronal receptors or enzymes. However, without experimental data, any neuroprotective potential of this compound remains purely speculative.

Mechanism of Action: An Uncharted Territory

The mechanism of action for this compound is currently unknown. Based on its structure, several hypothetical mechanisms could be explored in future research.

Diagram of Hypothetical Cellular Interaction Workflow

Caption: Hypothetical workflow of this compound interacting with a cell.

Possible mechanisms could involve:

-

Enzyme Inhibition/Modulation: The molecule could act as an inhibitor or modulator of enzymes involved in proline metabolism or other critical cellular pathways.

-

Receptor Binding: It may bind to specific cell surface or intracellular receptors, initiating a signaling cascade.

-

Disruption of Protein-Protein Interactions: The proline-like scaffold could interfere with protein-protein interactions that are critical for disease processes.

Synthesis

The synthesis of this compound can be achieved through standard organic chemistry techniques, typically involving the acylation of the secondary amine of proline.

Diagram of a General Synthesis Workflow

Caption: General synthetic route to this compound.

A typical experimental protocol would involve:

-

Dissolving proline in a suitable solvent, often with a base to deprotonate the carboxylic acid and facilitate the reaction at the amine.

-

Slowly adding a propionylating agent, such as propionyl chloride or propionic anhydride, to the solution at a controlled temperature.

-

Allowing the reaction to proceed for a sufficient time.

-

Work-up and purification of the final product, which may involve extraction, chromatography, and recrystallization.

Future Directions and Conclusion

The current body of scientific literature does not support any specific therapeutic application for this compound. The information available is limited to its chemical identity and its commercial availability as a research chemical.

The lack of data presents a clear opportunity for novel research. A systematic investigation into the biological activities of this compound is warranted, starting with broad screening assays to identify potential areas of interest, such as antimicrobial, anticancer, or neuropharmacological activities.

Diagram of a Proposed Research Workflow

Caption: A proposed workflow for the future investigation of this compound.

An In-depth Technical Guide on the Antimicrobial Potential of 1-Propionylpyrrolidine-2-carboxylic Acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrrolidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] 1-Propionylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, belongs to this versatile chemical family. While specific data on this compound is scarce, this guide will explore the antimicrobial potential of the broader class of N-acyl-pyrrolidine-2-carboxylic acids and related structures, providing a framework for its evaluation as a potential antimicrobial agent.

The core structure, pyrrolidine-2-carboxylic acid (proline), is a fundamental component of many natural and synthetic bioactive molecules.[3] Modifications at the nitrogen atom, such as the addition of an acyl group, can significantly influence the compound's physicochemical properties and biological activity. This guide will delve into the known antimicrobial activities of such derivatives, detail relevant experimental protocols for their assessment, and propose potential mechanisms of action based on related compounds.

Antimicrobial Activity of Pyrrolidine Derivatives: A Quantitative Overview

While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound are not documented, studies on various N-acyl and other pyrrolidine derivatives demonstrate a wide range of antimicrobial activities. The following tables summarize the reported MIC values for several classes of pyrrolidine derivatives against various microorganisms.

Table 1: Antimicrobial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 4b | Staphylococcus aureus | 15.6 | [4] |

| 4e | Gram-positive strains | 0.25 - 8 | [4] |

| 4e | Gram-negative strains | 0.25 - 8 | [4] |

| 4e | Multi-resistant clinical isolates | 2 - 32 | [4] |

Table 2: Antimicrobial Activity of Sulphonamide Pyrrolidine Carboxamide Derivatives

| Compound Class | Test Organism | IC50 (µM) | Reference |

| Sulphonamide-carboxamides | Plasmodium falciparum | 2.40 - 8.30 | [5][6][7] |

Table 3: Antimicrobial Activity of Other Pyrrolidine Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrrolidine Carboxamides (p31) | Mycobacterium tuberculosis (InhA inhibition IC50) | 1.39 µM | [8] |

| N-Arylpyrrole Derivatives (Vc) | Escherichia coli | >128 | [9] |

| N-Arylpyrrole Derivatives (Vc) | Klebsiella pneumoniae | 64 | [9] |

| N-Arylpyrrole Derivatives (Vc) | Acinetobacter baumannii | 32 | [9] |

| N-Arylpyrrole Derivatives (Vc) | MRSA | 4 | [9] |

| N-Arylpyrrole Derivatives (Vc) | Mycobacterium phlei | 8 | [9] |

Proposed Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound is unknown. However, based on related compounds, several potential pathways can be hypothesized.

3.1. Inhibition of Essential Enzymes

Certain pyrrolidine derivatives have been shown to inhibit crucial bacterial enzymes. For example, pyrrolidine carboxamides can inhibit the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, an enzyme essential for mycolic acid biosynthesis.[8] Another study reported that 1,2,4-oxadiazole pyrrolidine derivatives inhibit E. coli DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[3]

3.2. Intracellular Targeting: Lessons from Proline-Rich Antimicrobial Peptides (PrAMPs)

A significant class of proline-containing antimicrobials are the Proline-Rich Antimicrobial Peptides (PrAMPs). These peptides are known to translocate across the bacterial membrane without causing significant disruption and act on intracellular targets.[10][11] The primary mechanisms of PrAMPs involve:

-

Inhibition of Protein Synthesis: PrAMPs can bind to the bacterial ribosome, thereby interfering with protein synthesis.[11]

-

Interaction with Molecular Chaperones: Some PrAMPs target the DnaK heat shock protein, disrupting protein folding.[12]

While this compound is a small molecule and not a peptide, the precedent set by PrAMPs suggests that intracellular targets could be a plausible mechanism of action.

Below is a diagram illustrating the proposed mechanism of action for Proline-Rich Antimicrobial Peptides.

Caption: Proposed mechanism of action for Proline-Rich Antimicrobial Peptides (PrAMPs).

Experimental Protocols for Antimicrobial Evaluation

To ascertain the antimicrobial properties of this compound, a series of standardized in vitro assays are required.

4.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[10]

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., 5 x 10^5 colony-forming units (CFU)/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The microbial inoculum is added to each well containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determination of MBC: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable bacterial count.

4.2. Cytotoxicity Assay

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[13]

-

Cell Culture: A suitable mammalian cell line (e.g., hepatocytes, fibroblasts) is cultured in a 96-well plate.[13]

-

Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 hours).

-

MTT Addition: MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined.

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel antimicrobial compounds.

Caption: General workflow for antimicrobial compound discovery and evaluation.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of this compound is currently lacking, the broader family of pyrrolidine derivatives has demonstrated significant potential as a source of novel antimicrobial agents. The structural similarity to proline, a key component of many antimicrobial peptides, and the documented activity of various N-acyl and carboxamide derivatives provide a strong rationale for the investigation of this compound.

Future research should focus on the synthesis and in vitro evaluation of this compound against a diverse panel of pathogenic bacteria and fungi using the standardized protocols outlined in this guide. Should promising activity be identified, further studies to elucidate its mechanism of action and to explore structure-activity relationships through the synthesis of analogs will be warranted. The information presented herein serves as a foundational resource for researchers embarking on the exploration of this and related compounds in the quest for new antimicrobial therapies.

References

- 1. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline-rich antimicrobial peptides targeting protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening [frontiersin.org]

- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview

Disclaimer: This technical guide explores the potential neuroprotective effects of pyrrolidine derivatives, with a conceptual focus on 1-Propionylpyrrolidine-2-carboxylic acid. Due to a lack of specific published research on this compound at the time of this writing, this document leverages data and methodologies from studies on structurally related pyrrolidine compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a core structural motif in a variety of biologically active compounds, including a class of synthetic molecules known as nootropics and neuroprotective agents.[1] These compounds have garnered significant interest for their potential to enhance cognitive function and protect neurons from various insults, such as those encountered in neurodegenerative diseases and ischemic events. While direct evidence for the neuroprotective effects of this compound is not currently available in peer-reviewed literature, its structural similarity to other pyrrolidine derivatives suggests it may share similar mechanisms of action. This guide will, therefore, provide a comprehensive overview of the neuroprotective landscape of pyrrolidine-containing molecules, offering insights into potential therapeutic applications and the experimental frameworks used to evaluate them.

Putative Mechanisms of Neuroprotection by Pyrrolidine Derivatives

The neuroprotective effects of pyrrolidine derivatives are thought to be multifactorial, often involving the modulation of several key cellular and signaling pathways. While the precise mechanisms can vary between different analogues, some common themes have emerged from preclinical research.

Modulation of Neurotransmitter Systems:

Many pyrrolidine derivatives, including the well-known nootropic piracetam, are believed to influence cholinergic and glutamatergic neurotransmission.[2][3] These systems are critical for learning, memory, and overall neuronal function. For instance, some compounds may enhance acetylcholine release or sensitivity, which is often compromised in conditions like Alzheimer's disease.[4] Others may modulate glutamate receptors, such as AMPA and NMDA receptors, to protect against excitotoxicity, a major contributor to neuronal death in stroke and other neurological disorders.[3][5]

Anti-inflammatory and Antioxidant Effects:

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Some pyrrolidine-containing compounds have demonstrated the ability to suppress the production of pro-inflammatory mediators and reduce oxidative damage.[4] This may involve the inhibition of inflammatory signaling pathways like NF-κB and the scavenging of reactive oxygen species (ROS).

Experimental Protocols for Assessing Neuroprotective Effects

The evaluation of potential neuroprotective agents involves a combination of in vitro and in vivo experimental models. The following protocols are commonly employed in the study of pyrrolidine derivatives.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assays:

-

Objective: To determine the protective effect of a compound against a neurotoxic insult in a cell-based model.

-

Methodology:

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary cortical neurons are cultured under standard conditions.

-

Induction of Neurotoxicity: Cells are exposed to a neurotoxin relevant to a specific disease model, such as:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

-

Amyloid-β Toxicity: Aβ peptides to model Alzheimer's disease.

-

-

Treatment: Cells are co-treated with the test compound (e.g., a pyrrolidine derivative) at various concentrations.

-

Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by staining with fluorescent viability dyes like calcein-AM and ethidium homodimer-1.[3]

-

2. Measurement of Oxidative Stress Markers:

-

Objective: To quantify the antioxidant effects of a compound.

-

Methodology:

-

Following treatment as described above, cellular levels of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.

-

The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, as well as levels of reduced glutathione (GSH), can be determined using commercially available assay kits.[4]

-

In Vivo Models

1. Scopolamine-Induced Cognitive Impairment:

-

Objective: To assess the ability of a compound to reverse chemically-induced amnesia.

-

Methodology:

-

Animal Model: Rodents (mice or rats) are used.

-

Treatment: Animals are pre-treated with the test compound.

-

Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce cognitive deficits.

-

Behavioral Testing: Cognitive function is assessed using behavioral paradigms such as the Morris water maze (spatial learning and memory) or the passive avoidance test.[4]

-

2. Models of Cerebral Ischemia:

-

Objective: To evaluate the neuroprotective effects of a compound in a model of stroke.

-

Methodology:

-

Animal Model: Rodents are typically used.

-

Induction of Ischemia: The middle cerebral artery occlusion (MCAO) model is commonly employed to mimic ischemic stroke.

-

Treatment: The test compound can be administered before, during, or after the ischemic event to assess its protective window.

-

Outcome Measures: Infarct volume is measured using histological staining (e.g., TTC staining). Neurological deficits are scored, and long-term cognitive and motor functions can be evaluated.

-

Quantitative Data on Related Pyrrolidine Derivatives

While specific data for this compound is unavailable, the following table summarizes representative quantitative data for other neuroprotective pyrrolidine derivatives to provide a comparative context.

| Compound Class | Assay | Model | Results |

| Pyrrolidone Derivatives | ECS-induced Amnesia | Mice (Passive Avoidance) | Aniracetam and Oxiracetam showed significant antiamnestic action. |

| Pyrrolidine-2-one Derivatives | Scopolamine-induced Cognitive Impairment | Mice (Morris Water Maze) | Improved learning and memory parameters. |

| Pyrrolidine-2-one Derivatives | Biochemical Assays | Mouse Brain Homogenate | Decreased lipid peroxidation and increased levels of reduced glutathione (GSH) and superoxide dismutase (SOD).[4] |

| Proline-Rich Peptides | Aβ-induced Neurodegeneration | Rats | Protective effect against amyloid-β induced alterations.[6] |

Signaling Pathways and Visualizations

The neuroprotective effects of pyrrolidine derivatives are likely mediated by complex signaling pathways. Below are graphical representations of a hypothetical experimental workflow and a potential neuroprotective signaling pathway.

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective Effects of Proline–Rich Peptide in a Rat Model of Alzheimer Disease: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Propionylpyrrolidine-2-carboxylic Acid

Introduction

1-Propionylpyrrolidine-2-carboxylic acid, also known as N-propionyl-L-proline, is a derivative of the amino acid L-proline. Proline and its derivatives are significant in medicinal chemistry and drug development due to their unique rigid cyclic structure, which can impart specific conformational constraints on peptides and small molecules. These modifications can lead to enhanced biological activity, stability, and cell permeability. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, intended for researchers and professionals in the fields of chemical synthesis and drug development.

Synthesis Methods

Two primary methods for the synthesis of this compound are detailed below: a classical chemical approach using acylation and an enzymatic approach.

1. Chemical Synthesis via Acylation of L-Proline

This method involves the direct acylation of the secondary amine of L-proline using propionyl chloride in the presence of a base. This is a robust and widely applicable method for N-acylation of amino acids.

2. Enzymatic Synthesis

This biocatalytic approach utilizes an N-acyl-L-proline acylase to catalyze the formation of the amide bond between L-proline and propionic acid. This method offers high specificity and mild reaction conditions.[1]

Quantitative Data Summary

| Method | Reactants | Key Reagents/Catalyst | Temperature (°C) | Reported Yield (%) | Reference |

| Chemical Synthesis | L-Proline, Propionyl Chloride | Sodium Hydroxide | 0 - 5 | Typically high (>80%)* | General Method |

| Enzymatic Synthesis | L-Proline, Sodium Propionate | N-acyl-L-proline acylase | 30 | ~40% (analogous reaction) | [1] |

*Note: The yield for the chemical synthesis is an estimate based on standard acylation reactions of amino acids and is not derived from a specific cited source for this exact compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

Materials:

-

L-Proline

-

Propionyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of L-Proline: In a 250 mL round-bottom flask, dissolve L-proline (e.g., 5.75 g, 50 mmol) in 50 mL of 1M sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Acylation Reaction: While maintaining the temperature between 0 and 5 °C, slowly and simultaneously add propionyl chloride (e.g., 5.4 mL, 60 mmol) and a 4M sodium hydroxide solution dropwise to the reaction mixture. Use a dropping funnel for the addition of both reagents. Monitor the pH of the reaction mixture and maintain it in the range of 9-10 by adjusting the addition rate of the sodium hydroxide solution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Product:

-

Filter off the magnesium sulfate.

-

Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, if necessary.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on the methodology described for N-acyl-L-proline acylase.[1]

Materials:

-

L-Proline

-

Sodium propionate

-

N-acyl-L-proline acylase (from Comamonas testosteroni or Alcaligenes denitrificans)[1]

-

Tris-HCl buffer (0.1 M, pH 7.0)

-

Trichloroacetic acid (10% w/v)

-

Incubator or water bath at 30°C

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture containing 5 M L-proline and 1 M sodium propionate in 0.1 M Tris-HCl buffer (pH 7.0).[1]

-

Enzymatic Reaction: Add the purified N-acyl-L-proline acylase to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C. The reaction progress can be monitored over time by taking samples.[1]

-

Reaction Quenching and Analysis:

-

To stop the reaction, take an aliquot of the reaction mixture and add it to a 10% (w/v) solution of trichloroacetic acid to denature the enzyme.[1]

-

The concentration of the product, this compound, can be determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Visualizations

References

Application Notes and Protocols for the Purification of 1-Propionylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionylpyrrolidine-2-carboxylic acid, also known as N-propionyl-L-proline, is a derivative of the amino acid proline. As an N-acyl amino acid, it belongs to a class of molecules with diverse biological activities, making its efficient purification a critical step in research and development. This document provides detailed application notes and protocols for the purification of this compound, focusing on recrystallization and chromatographic techniques.

Data Presentation

Table 1: Comparison of Purification Techniques for N-Acyl Amino Acids

| Purification Technique | Principle | Typical Purity | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | >98% | Cost-effective, scalable, good for removing major impurities. | Can be time-consuming, potential for product loss, may not remove closely related impurities. |

| Flash Column Chromatography | Separation based on polarity, where the compound and impurities have different affinities for the stationary phase and mobile phase. | 95-99% | Relatively fast, good for separating compounds with different polarities, adaptable to various scales. | Requires solvent and stationary phase, may lead to some product loss on the column. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | >99% | High purity achievable, suitable for separating closely related compounds and enantiomers. | Expensive, limited sample loading capacity, requires specialized equipment. |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require optimization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethyl acetate/Hexane, Ethanol/Water, Acetone/Water)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for N-acyl amino acids include ethyl acetate/hexane and ethanol/water.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, cool more slowly.

-

Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Expected Outcome:

This process should yield purified this compound with a purity of >98%. The final yield will depend on the initial purity of the crude product and the chosen solvent system.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Eluent (e.g., a gradient of Ethyl acetate in Hexane, or Dichloromethane/Methanol)

-

Chromatography column

-

Air or nitrogen supply for pressure

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar eluent.

-